molecular formula C21H19N5OS B2896144 N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-37-3

N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2896144
CAS No.: 852372-37-3
M. Wt: 389.48
InChI Key: ZXGPGXBVXKXVNX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic organic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core system . This structure is typically synthesized via nucleophilic substitution or cyclocondensation reactions, leveraging chloro- or thiol-containing intermediates . The specific molecular architecture features a phenyl substituent on the triazole ring and a thioacetamide group at the pyridazine core, with the acetamide nitrogen linked to a 2,4-dimethylphenyl group. Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family, and triazole derivatives in general, are of significant interest in medicinal chemistry due to their potential to interact with various biological targets . The triazole nucleus is a known pharmacophore, frequently incorporated into the design of molecules for its ability to bind with enzymes and receptors through multiple weak interactions, such as hydrogen bonding and hydrophobic effects . Research on structurally similar analogs has indicated potential biological activities, including enzyme inhibition and cytotoxic effects, suggesting this compound is a valuable scaffold for investigating new therapeutic agents . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-9-17(15(2)12-14)22-19(27)13-28-20-11-10-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPGXBVXKXVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, with variations in substituents influencing physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Structural and Physicochemical Differences

Table 1: Structural and Molecular Comparison
Compound Name Triazolo Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound Phenyl 2,4-Dimethylphenyl ~437.5 (calc) Hydrophobic substituents; moderate lipophilicity
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[...]]sulfanyl}acetamide 4-Chlorophenyl 4-Acetamidophenyl 452.917 Electron-withdrawing Cl; H-bond donor (acetamide)
C1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[...]phenyl]acetamide) 3-Methyl N-Methyl-3-phenyl ~337.35 (calc) Compact substituents; Lin-28 inhibitor
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[...]]thio]acetamide 3-Pyridinyl Tetrahydrofuran-methyl 412.48 Heteroaromatic and polar groups; enhanced solubility
2-{[3-(3-Fluorophenyl)-[...]]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Fluorophenyl 3-Trifluoromethylphenyl ~452.5 (calc) High lipophilicity (F/CF3); potential metabolic stability
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[...]thio)acetamide 4-Methoxyphenyl 3,4-Dimethoxyphenyl 451.5 Electron-donating OCH3 groups; improved solubility

Key Trends and Implications

Substituent Effects: Electron-withdrawing groups (Cl, F, CF3) enhance binding to hydrophobic pockets but may reduce solubility. Electron-donating groups (OCH3) improve solubility and metabolic stability.

Biological Relevance :

  • The Lin-28 inhibition by C1632 highlights the importance of the triazolopyridazine scaffold in modulating RNA-protein interactions .
  • Structural variations in the acetamide side chain (e.g., dimethylphenyl vs. trifluoromethylphenyl) dictate selectivity and potency.

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for preparing N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step protocol:

Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with aromatic aldehydes under reflux in ethanol or THF, catalyzed by acetic acid (60–80°C, 6–12 hours) .

Thioether Linkage Introduction : Reaction of the core with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 4–8 hours .

Final Coupling : Attachment of the N-(2,4-dimethylphenyl) group via nucleophilic substitution or amidation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst selection (e.g., triethylamine for deprotonation) .

Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?

Methodological Answer:
Contradictions often arise from variations in experimental design or compound purity. To address this:

  • Purity Validation : Use HPLC (≥95% purity threshold) and NMR to confirm structural integrity, as impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent (DMSO concentration) or incubation time .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.12 for C₂₃H₂₁N₅OS) and detects isotopic patterns .
  • HPLC-PDA : Quantifies purity (>95%) and identifies degradation products using C18 columns (acetonitrile/water gradient) .

Advanced: What strategies are recommended for structural modification to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with pyridinyl (to improve solubility) or introduce fluorine atoms (to enhance metabolic stability) .
  • Prodrug Design : Mask the thioether group as a sulfoxide or sulfone for controlled release in vivo .
  • SAR Studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenyl ring) and correlate changes with logP and plasma protein binding data .

Basic: How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C indicates suitability for lyophilization) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with HPLC .

Advanced: How can computational modeling synergize with experimental data to predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs, guided by crystallographic data from homologous triazolopyridazines .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Lys123) .
  • QSAR Models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., topological polar surface area) to prioritize synthetic targets .

Basic: What are the critical considerations for designing in vitro bioactivity assays?

Methodological Answer:

  • Cell Line Selection : Use disease-relevant models (e.g., HepG2 for liver cancer) with validated genetic backgrounds .
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (0.1% DMSO) .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (40:60) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) for sustained release .
  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving crystallinity and dissolution rates .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential release of H₂S (from thioether degradation) .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kₐₙₜ ~10⁴ M⁻¹s⁻¹) .
  • RNA-Seq Profiling : Compare transcriptomes of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to map cellular targets .

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